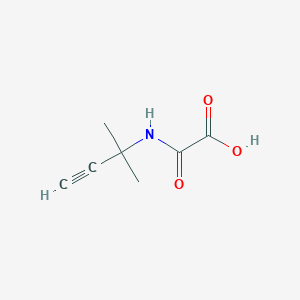

2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-((2-Methylbut-3-yn-2-yl)amino)-2-oxoacetic acid” is a complex organic compound. It contains multiple functional groups including a carboxylic acid (aliphatic), a secondary amine (aliphatic), and a triple bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the hydrolysis of 2-methylbut-3-yn-2-yl carbamate gave 4,4-dimethyl-5-methylidene-1,3-dioxolan-2-one, whereas 2-methylbut-3-yn-2-ol was converted under similar conditions to 3-hydroxy-3-methylbutan-2-one .

Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol, have been reported. It has a molecular weight of 127.19, a melting point of 34-35°C, and is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Structural Characterization and Medicinal Applications

2-Amino-2-oxoacetic acid (oxamic acid) has been extensively studied for its medicinal properties. It acts as an inhibitor of lactic dehydrogenase (LDH), showing significant anticancer activity against nasopharyngeal carcinoma cells and potential as a drug for type 2 diabetes. Its structure, characterized by techniques like X-ray powder diffraction, FT-IR, NMR spectroscopy, and thermal TGA-DSC analysis, contributes to understanding its biological effects, including its antitumor and antidiabetic properties (Delgado et al., 2019).

Synthesis and Properties of Derivatives

Research into the synthesis and properties of derivatives of 2-oxoacetic acid derivatives has revealed their potential for biologically active compounds. These include derivatives of 2-oxoindoline, related to well-known amino acids and synthetic drugs, exhibiting high nootropic activity (Altukhov, 2014).

Chemical Synthesis and Crystal Structures

The compound has also been involved in studies related to chemical synthesis processes and crystal structure analysis. The synthesis of various derivatives and their structural characterization through X-ray crystallography provide insights into the molecular and crystal packing structures, contributing to the understanding of their chemical behavior and potential applications (Ravikumar et al., 2015).

Novel Synthesis Methods

Innovative synthesis methods for various derivatives of 2-oxoacetic acid have been developed, demonstrating the flexibility and diversity in approaching the synthesis of this compound. These methods can contribute to the production of a wide range of compounds with potential pharmaceutical and industrial applications (Pan et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-methylbut-3-yn-2-ylamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-7(2,3)8-5(9)6(10)11/h1H,2-3H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGHUDXOSOHBLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine](/img/structure/B2414756.png)

![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide](/img/structure/B2414770.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)

![1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol](/img/structure/B2414772.png)

![4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2414774.png)

![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2414775.png)